![molecular formula C6H14ClNO B2973883 1-[(Propan-2-yl)amino]propan-2-one hydrochloride CAS No. 55268-40-1](/img/structure/B2973883.png)

1-[(Propan-2-yl)amino]propan-2-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

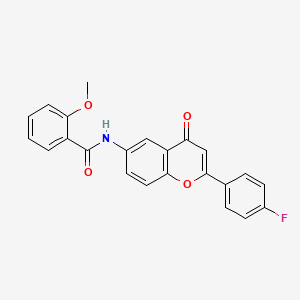

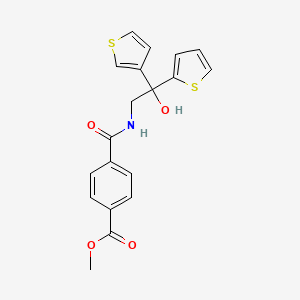

1-[(Propan-2-yl)amino]propan-2-one hydrochloride, also known as Isopropylphenidate (IPH), is a synthetic drug that belongs to the class of phenidate compounds. IPH is structurally similar to methylphenidate, which is a widely used medication for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. IPH has gained popularity in recent years as a research chemical due to its potential as a psychostimulant and its similarity to methylphenidate.

Wissenschaftliche Forschungsanwendungen

Crystal Structures and Chemical Stability

A study by Nitek et al. (2020) on 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, including their hydrochloride forms, emphasizes the significance of crystallographic analysis in understanding the chemical and conformational properties of similar compounds. The research detailed the crystal structures of several derivatives, shedding light on their conformational analyses in different environments, which is crucial for their application in various scientific fields. The study's findings on hydrogen-bonded chains and rings, as well as specific hydrogen-bonding motifs, provide foundational knowledge for further chemical and pharmaceutical research involving 1-[(Propan-2-yl)amino]propan-2-one hydrochloride and related compounds (Nitek et al., 2020).

Chemical Synthesis and Isotopomer Production

Iida et al. (2008) described the synthesis of 1-Amino-2-[3-13C]propanol hydrochloride, showcasing a methodology for producing isotopomers of 1-[(Propan-2-yl)amino]propan-2-one hydrochloride. This research is pivotal for the development of labeled compounds used in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, enhancing our understanding of chemical processes and facilitating the study of drug metabolism and pharmacokinetics (Iida et al., 2008).

Advanced Material Development

The synthesis and investigation of 1,3-Bis(5-nitraminotetrazol-1-yl)propan-2-ol and its salts by Klapötke et al. (2017) illustrate the compound's application in creating high-energy materials. This research contributes to the development of novel materials with potential applications in propellants and explosives, demonstrating the versatility of 1-[(Propan-2-yl)amino]propan-2-one hydrochloride derivatives in material science (Klapötke et al., 2017).

Ionic Liquids and Chemical Properties

Shevchenko et al. (2017) explored the synthesis and properties of protic hydroxylic ionic liquids, highlighting the compound's role in creating ionic liquids with diverse applications, including electrolytes in energy devices and solvents in chemical reactions. This research underscores the importance of 1-[(Propan-2-yl)amino]propan-2-one hydrochloride derivatives in the synthesis of ionic liquids, contributing to advancements in green chemistry and sustainable technologies (Shevchenko et al., 2017).

Corrosion Inhibition

The study by Gao et al. (2007) on the synthesis of tertiary amines and their inhibitive performance on carbon steel corrosion presents another application of derivatives of 1-[(Propan-2-yl)amino]propan-2-one hydrochloride. This research offers insights into the compound's potential as a corrosion inhibitor, highlighting its application in protecting metals from corrosion, which is vital for industrial processes and longevity of metal structures (Gao et al., 2007).

Wirkmechanismus

Target of Action

Compounds bearing an allyl group, such as this one, are known to exhibit a broad spectrum of pharmacological activity .

Mode of Action

It’s worth noting that the introduction of an alkylamino group with the formation of chiral nitrogen-containing fragments enhances the biological activity .

Biochemical Pathways

The mannich reaction, which is widely used for the preparation of pharmaceuticals and natural products, provides a convenient method for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom .

Result of Action

Compounds resulting from the mannich reaction play an important role in the modern pharmaceutical industry .

Action Environment

It’s worth noting that water is a useful solvent for organic synthesis due to its safety and low cost .

Eigenschaften

IUPAC Name |

1-(propan-2-ylamino)propan-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5(2)7-4-6(3)8;/h5,7H,4H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKXGXZYAWYZAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Propan-2-yl)amino]propan-2-one hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2973801.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2973803.png)

![2-[4,7-Dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2973808.png)

![(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2973810.png)

![N-(4-ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2973814.png)

![N'-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-N,N-dimethyl-1,2-ethanediamine](/img/structure/B2973817.png)

![Benzyl 4-{[(cyanomethyl)(propyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B2973823.png)